Technical Guide: (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
Technical Guide: (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
CAS Number: 173340-26-6
A Comprehensive Overview for Chemical Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of (S)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate, a key chiral building block in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a versatile bifunctional molecule incorporating a protected primary amine and a secondary cyclic amine. The tert-butoxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions and can be readily removed under acidic conditions, making it an ideal intermediate in multi-step syntheses.
A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 173340-26-6 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [1] |
| Purity | ≥98% | [1] |
| Appearance | Not specified in search results | |
| Solubility | Not specified in search results | |
| Melting Point | Not specified in search results | |
| Boiling Point | Not specified in search results | |
| Density | Not specified in search results |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of (S)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate (CAS 173340-26-6) was not explicitly found in the provided search results, a general synthetic strategy can be inferred from procedures for analogous compounds. A plausible synthetic route would involve the Boc-protection of the primary amine of (S)-3-(aminomethyl)pyrrolidine.
Conceptual Experimental Protocol:
This protocol is a generalized procedure based on common organic synthesis techniques for Boc protection of amines.
Materials:
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(S)-3-(aminomethyl)pyrrolidine
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Di-tert-butyl dicarbonate (Boc₂O)
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A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water and a base like sodium bicarbonate)
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A suitable base (e.g., triethylamine (TEA) or sodium bicarbonate)
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Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
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Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve (S)-3-(aminomethyl)pyrrolidine in the chosen solvent. If a base like triethylamine is used, it is added at this stage. The flask is typically cooled in an ice bath to manage any exothermic reaction.
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Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), dissolved in a small amount of the reaction solvent, is added dropwise to the stirred solution of the amine. The reaction is monitored for completion using an appropriate technique, such as Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in a water-immiscible organic solvent (like ethyl acetate) and washed sequentially with a weak aqueous acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with saturated aqueous sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated in vacuo to yield the crude product.
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Purification: The crude (S)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate is then purified, typically by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Logical Workflow for Synthesis and Purification:
Applications in Drug Discovery and Development
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The pyrrolidine ring is a common scaffold in many biologically active compounds. The presence of a protected primary amine allows for further functionalization, making this compound a versatile starting material for the synthesis of a wide range of potential drug candidates.
While specific signaling pathways directly modulated by this compound are not detailed in the available literature, its structural motifs are present in molecules targeting various biological systems. For instance, the carbamate group is a key structural feature in many approved drugs and is often designed to interact with biological targets.
Conceptual Application in Drug Discovery Workflow:
The following diagram illustrates a conceptual workflow where (S)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate could be utilized as a starting material in a drug discovery program.
Safety Information
Detailed safety information for (S)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate was not available in the provided search results. As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety handling procedures, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a valuable and versatile chiral building block for the synthesis of complex molecular architectures, particularly in the field of drug discovery. Its bifunctional nature, coupled with the stability and reliable deprotection of the Boc group, makes it an attractive starting material for the generation of compound libraries for high-throughput screening and the development of novel therapeutic agents. Further research into its applications is likely to yield new and innovative uses for this important synthetic intermediate.
